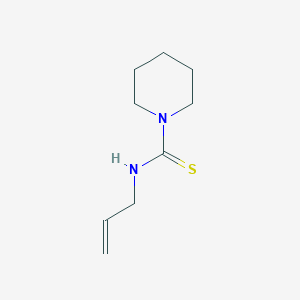
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide, also known as A-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide acts by binding to the dopamine transporter and preventing the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects associated with 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to inhibit the reuptake of norepinephrine and serotonin, although to a lesser extent than dopamine.
Biochemical and Physiological Effects
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been reported to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several advantages as a research tool. It is highly potent and selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several limitations for lab experiments. Its potential for abuse and toxicity make it unsuitable for use in human studies, and its effects on other neurotransmitter systems may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide. One area of interest is the development of novel dopamine transporter inhibitors with improved selectivity and safety profiles. Another area of interest is the use of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide as a tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction and depression. Additionally, further studies are needed to elucidate the effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide on other neurotransmitter systems and to determine the potential long-term effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use.
Méthodes De Synthèse
The synthesis method of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide involves the reaction of 1-benzylpiperidin-4-one with 3-propan-2-ylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting product is then purified through recrystallization in ethanol. This method has been reported to yield 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide with a purity of up to 99.5%.
Applications De Recherche Scientifique
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been widely used as a research tool in neuroscience and pharmacology. It has been shown to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property makes 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide a valuable tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)15-5-4-6-16(11-15)18-17(21)14-7-9-19(10-8-14)13(3)20/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRFKRLYZLYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)